tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
A series of 2-aminopyrimidines, including analogs with structural similarities to tert-Butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]methylcarbamate, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were developed from a pyrimidine hit identified in a high-throughput screening (HTS) campaign, with further structure-activity relationship (SAR) studies optimizing their potency. The optimization involved modifications to the core pyrimidine moiety and various positions on the pyrimidine ring. One of the optimized compounds demonstrated significant in vitro potency, anti-inflammatory activity in an animal model, and antinociceptive activity in a pain model, highlighting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
MAP Kinase Inhibitors
Another study focused on the synthesis of a p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis. This research involved a novel six-step synthesis suitable for large-scale preparation, which included a highly chemoselective Grignard addition involving a structure similar to this compound. The synthesis aimed to improve the pharmacokinetic profile while maintaining inhibitory activity against the enzyme, demonstrating the compound's potential in drug development programs (Chung et al., 2006).
Nociceptin Antagonists
Efficient and practical asymmetric synthesis of a compound structurally related to this compound was developed as an intermediate for synthesizing nociceptin antagonists. This synthesis involved diastereoselective reduction and isomerization steps, proving applicable for large-scale operation. The production of enantiomerically pure compounds supports their potential use in developing therapies targeting nociceptin receptors (Jona et al., 2009).
SK Channel Activators
A study identified a small molecule, GW542573X, as an activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels, with a structure akin to this compound. This molecule was found to be the first SK1-selective compound described, showcasing a new mechanism of action as both a modulator and an opener of SK channels. Such compounds could have significant implications in developing treatments for diseases modulated by SK channels (Hougaard et al., 2009).
Propiedades
IUPAC Name |
tert-butyl N-[(1-pyrimidin-4-ylpiperidin-4-yl)methyl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)17-10-12-5-8-19(9-6-12)13-4-7-16-11-18-13/h4,7,11-12H,5-6,8-10H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUNQENFGUBZMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.